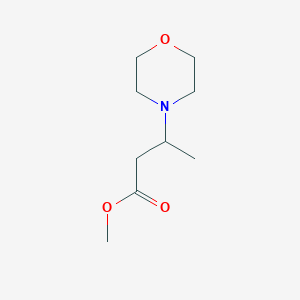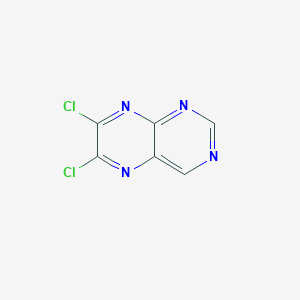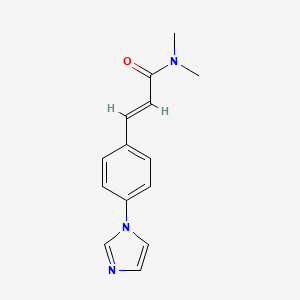
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with N,N-dimethylacrylamide under specific conditions. One common method is the Claisen-Schmidt condensation, which involves the use of aqueous sodium hydroxide in methanol to yield the desired product . The reaction is usually carried out at room temperature and requires purification by silica gel column chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects . The acrylamide moiety can also participate in covalent bonding with nucleophilic sites in proteins and DNA, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: A precursor in the synthesis of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide.
1-(4-Methoxyphenyl)-1H-imidazole: Another imidazole derivative with different substituents on the phenyl ring.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: A compound with two imidazole rings attached to a central phenyl group.
Uniqueness
This compound is unique due to its specific combination of an imidazole ring, phenyl group, and acrylamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H15N3O |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
(E)-3-(4-imidazol-1-ylphenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C14H15N3O/c1-16(2)14(18)8-5-12-3-6-13(7-4-12)17-10-9-15-11-17/h3-11H,1-2H3/b8-5+ |
InChI-Schlüssel |
DXIRWPHFEUCYTP-VMPITWQZSA-N |
Isomerische SMILES |
CN(C)C(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2 |
Kanonische SMILES |
CN(C)C(=O)C=CC1=CC=C(C=C1)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-d]thiazole](/img/structure/B15053801.png)
![(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B15053806.png)
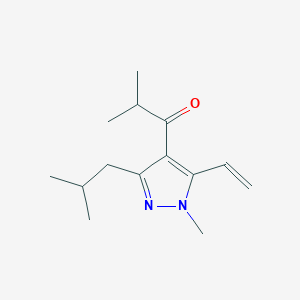
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15053823.png)
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate](/img/structure/B15053831.png)
![3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol](/img/structure/B15053834.png)
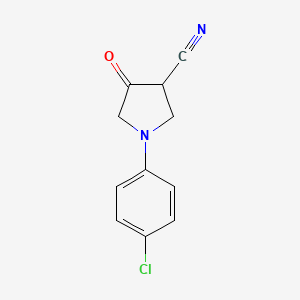
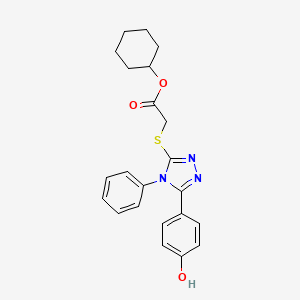
![3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
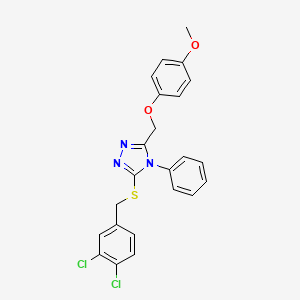
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)

